molecular formula C8H7BrN2 B1445959 6-Bromo-7-methylimidazo[1,5-a]pyridine CAS No. 1427369-46-7

6-Bromo-7-methylimidazo[1,5-a]pyridine

Cat. No. B1445959
CAS RN: 1427369-46-7
M. Wt: 211.06 g/mol
InChI Key: LVVNOAQUIYUOMQ-UHFFFAOYSA-N
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Description

6-Bromo-7-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da .


Molecular Structure Analysis

The molecular structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine consists of a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Physical And Chemical Properties Analysis

6-Bromo-7-methylimidazo[1,2-a]pyridine has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-7-methylimidazo[1,5-a]pyridine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The compound's unique structure allows for the development of novel organic syntheses strategies, targeting complex molecules with potential pharmaceutical applications. Research has shown the compound's utility in constructing complex ligands for metal complexes, which are of interest due to their spectroscopic properties and potential in catalysis and materials science (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

While direct studies on this compound are limited, its structural analogs have been extensively explored for their biological significance. Heterocyclic N-oxide derivatives, including imidazo[1,5-a]pyridine compounds, have been identified for their biological importance, demonstrating a range of activities such as anticancer, antibacterial, and anti-inflammatory effects. These findings underscore the potential medicinal applications of compounds within this class and suggest areas for further investigation into their pharmacological properties (Li et al., 2019).

Optoelectronic Materials

The incorporation of heterocyclic compounds like this compound into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These materials are promising for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The research indicates that heterocyclic compounds play a crucial role in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications, showcasing the broad utility of these compounds beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

6-Bromo-7-methylimidazo[1,2-a]pyridine is classified as a warning substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6-bromo-7-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-7-3-10-5-11(7)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVNOAQUIYUOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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